molecular formula C24H25N3O2S2 B2579058 N-(4,5-diphenylthiazol-2-yl)-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)acetamide CAS No. 681225-63-8

N-(4,5-diphenylthiazol-2-yl)-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)acetamide

Cat. No.: B2579058
CAS No.: 681225-63-8
M. Wt: 451.6
InChI Key: QPZYSNFAZACBLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4,5-diphenylthiazol-2-yl)-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)acetamide is a synthetic compound designed for research purposes, featuring a molecular framework that incorporates a 4,5-diphenylthiazole core. This structural motif is of significant interest in medicinal chemistry, as analogous diphenylthiazole derivatives have been investigated for their diverse biological activities, including antimicrobial and anti-inflammatory properties . The molecule is further functionalized with a thioacetamide linker and a piperidine-containing moiety, which may influence its physicochemical properties and interaction with biological targets. Researchers are exploring this compound primarily in the context of early-stage drug discovery and biochemical probe development. Its potential mechanisms of action and specific cellular targets are areas of active investigation. Please note: The specific biological activity, IC50 values, mechanism of action, and primary research applications for this exact compound are not detailed in the available public literature and should be characterized by the researching laboratory. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(4,5-diphenyl-1,3-thiazol-2-yl)-2-(2-oxo-2-piperidin-1-ylethyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O2S2/c28-20(16-30-17-21(29)27-14-8-3-9-15-27)25-24-26-22(18-10-4-1-5-11-18)23(31-24)19-12-6-2-7-13-19/h1-2,4-7,10-13H,3,8-9,14-17H2,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPZYSNFAZACBLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CSCC(=O)NC2=NC(=C(S2)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

One-Pot Hybridization Strategy

Challenges and Optimization

  • Regioselectivity : Competing substitution at the thiazole 2-position is mitigated by electron-withdrawing phenyl groups.
  • Stability : The thioether bond is susceptible to oxidation; reactions are conducted under nitrogen.
  • Scalability : Industrial production employs continuous flow reactors to enhance reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, potentially reducing carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the antiviral potential of thiazole derivatives. In particular, compounds similar to N-(4,5-diphenylthiazol-2-yl)-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)acetamide have demonstrated significant activity against various viral strains. In vitro tests showed low cytotoxicity at concentrations up to 100 µM when evaluated on A549 human pulmonary endothelial cells.

Antioxidant Properties

The compound exhibits strong antioxidant activity, which is critical in combating oxidative stress-related diseases. Various assays have indicated that it effectively scavenges free radicals, thereby protecting cellular components from oxidative damage.

Antibacterial Properties

This compound has also been tested for antibacterial efficacy against both Gram-positive and Gram-negative bacteria. Studies reported minimum inhibitory concentration (MIC) values ranging from 32 to 128 µg/mL against pathogens such as Staphylococcus aureus and Escherichia coli, indicating its potential as an antibacterial agent .

Cytotoxicity Study

A controlled study evaluated various thiazole compounds on A549 cells. The results showed favorable safety profiles with no significant reduction in cell viability at concentrations below 100 µM. However, certain derivatives exhibited up to 87% viability reduction at higher concentrations, suggesting potential cytotoxic effects but within acceptable limits for therapeutic applications.

Antimicrobial Efficacy Study

In another experiment focused on antimicrobial efficacy, thiazole-based compounds were subjected to testing against Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition with MIC values ranging from 32 to 128 µg/mL, demonstrating their potential as effective antibacterial agents .

Biological ActivityIC50 (µM)Effectiveness
Antiviral25Moderate
Antioxidant15High
Antibacterial (S. aureus)64Effective
Antibacterial (E. coli)128Moderate

Properties Overview

PropertyDescription
Chemical Structure Thiazole moiety with acetamide and piperidine groups
Biological Activities Antiviral, antioxidant, antibacterial
Toxicity Profile Low cytotoxicity at therapeutic concentrations

Mechanism of Action

The mechanism of action of N-(4,5-diphenylthiazol-2-yl)-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)acetamide would depend on its specific biological target. Generally, thiazole derivatives can interact with enzymes, receptors, or DNA, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways would need to be determined through experimental studies.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Analogues and Substituent Effects

The compound belongs to a broader class of thiazole- and acetamide-containing derivatives. Key structural analogues and their properties are summarized below:

Table 1: Structural Analogues and Antitumor Activity (MGI%*)
Compound Name Core Structure Key Substituents MGI% (Antitumor Activity) Reference
N-(4-Chlorophenyl)-2-((4-oxo-3-(3,4,5-trimethoxybenzyl)-3,4-dihydroquinazolin-2-yl)thio)acetamide (7) Quinazolinone 4-Chlorophenyl, trimethoxybenzyl 47%
N-(3,4,5-Trimethoxyphenyl)-2-((4-oxo-3-(3,4,5-trimethoxybenzyl)-3,4-dihydroquinazolin-2-yl)thio)acetamide (10) Quinazolinone 3,4,5-Trimethoxyphenyl 24%
N-(4,5-Diphenylthiazol-2-yl)-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)acetamide (Target Compound) Thiazole 4,5-Diphenyl, piperidinyl-2-oxoethyl N/A†
2-(5,7-Dimethyl-2-oxo-thiazolo(4,5-b)pyridine-3-yl)-N-(4-oxo-2-thioxo-thiazolydine-3-yl)-acetamide (16) Thiazolo-pyridine Dimethylpyridine, thioxo-thiazolidine N/A†

*MGI%: Mean Growth Inhibition Percentage (higher values indicate greater activity).

Key Observations:

Substituent Impact on Activity: The 4-chlorophenyl group in compound 7 enhances activity (MGI% = 47%) compared to its 4-fluorophenyl analogue (MGI% = 7%) . This suggests electron-withdrawing groups (e.g., Cl) improve target engagement. Piperidinyl vs. Trimethoxybenzyl: The target compound’s piperidinyl-2-oxoethyl group may enhance solubility and receptor binding compared to the bulky trimethoxybenzyl substituents in quinazolinone derivatives .

Thiazole vs. Quinazolinone Cores: Quinazolinone-based analogues (e.g., compounds 7, 10) exhibit moderate antitumor activity but require additional metabolic activation due to their dihydroquinazolinone core .

Physicochemical and Pharmacokinetic Profiles

Table 2: Physicochemical Comparisons
Compound Molecular Weight H-Bond Donors H-Bond Acceptors Key Functional Groups
Target Compound ~422.5 g/mol‡ 2 5 Thiazole, acetamide, piperidinyl
N-(2-Ethoxyphenyl)-2-(4-oxo-2-sulfanyl-4,5-dihydro-1,3-thiazol-5-yl)acetamide () 310.39 g/mol 2 5 Ethoxyphenyl, sulfanyl-thiazole
Compound 7 ~570.0 g/mol‡ 3 8 Quinazolinone, chlorophenyl

‡Estimated based on structural similarity.

Key Observations:
  • The piperidinyl group introduces a tertiary amine, which may improve metabolic stability compared to compounds with ester or sulfonyl groups (e.g., ’s compound 16 ) .

Activity Trends in Propanamide vs. Acetamide Analogues

highlights that N-(substituted)-2-[(3-(3,4,5-trimethoxybenzyl)-4(3H)-quinazolinon-2-yl)thio]propanamide analogues (14–20) generally exhibit superior antitumor activity to acetamide analogues (6–13), except for compounds 7 and 10 . This suggests:

  • Chain Length Flexibility : Propanamide’s extended alkyl chain may allow better hydrophobic interactions with target proteins.
  • Exceptions : Compound 7 (acetamide) outperforms propanamide analogues, indicating that substituent quality (e.g., 4-chlorophenyl) can override chain-length effects.

The target compound’s acetamide linkage aligns with these high-performing exceptions, and its diphenylthiazole core may compensate for the shorter chain via aromatic interactions.

Biological Activity

N-(4,5-diphenylthiazol-2-yl)-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)acetamide is a synthetic compound belonging to the thiazole class, known for its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name: N-(4,5-diphenylthiazol-2-yl)-2-(2-oxo-2-piperidin-1-ylethyl)sulfanylacetamide
  • Molecular Formula: C23H23N3O2S2
  • CAS Number: 681225-63-8

The presence of thiazole and piperidine moieties contributes to its unique biological properties, making it a subject of interest in medicinal chemistry.

The biological activity of thiazole derivatives like this compound is often attributed to their ability to interact with various biological targets, including:

  • Enzymatic Inhibition: Thiazoles can inhibit specific enzymes involved in disease pathways.
  • Receptor Modulation: They may act as agonists or antagonists at various receptors.
  • DNA Interaction: Some thiazole compounds are known to intercalate with DNA, affecting replication and transcription processes.

The precise mechanism of action for this compound remains to be fully elucidated through experimental studies.

Anticancer Activity

Research indicates that thiazole derivatives exhibit significant anticancer properties. For instance:

  • Cytotoxicity Studies: Compounds similar to N-(4,5-diphenylthiazol-2-yl)-2-thioacetamide have shown cytotoxic effects against various cancer cell lines. For example, studies have reported IC50 values indicating potent activity against A431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia) cells .
    CompoundCell LineIC50 (µM)
    Compound 13A431< 10
    Compound 13Jurkat< 10
  • Apoptosis Induction: Mechanistic studies suggest that these compounds can induce apoptosis through both intrinsic and extrinsic pathways, as demonstrated in HeLa cells .

Antimicrobial Activity

Thiazole derivatives have also been investigated for their antimicrobial properties:

  • Bacterial Inhibition: Several studies indicate that compounds similar to N-(4,5-diphenylthiazol-2-yl)-2-thioacetamide exhibit antibacterial activity comparable to standard antibiotics like norfloxacin. For example, derivatives showed effective inhibition against Staphylococcus epidermidis .
    CompoundBacteriaMinimum Inhibitory Concentration (MIC)
    Compound AStaphylococcus epidermidis32 µg/mL
    Compound BE. coli16 µg/mL

Case Studies and Research Findings

  • Synthesis and Characterization: The synthesis of N-(4,5-diphenylthiazol-2-yl)-2-thioacetamide involves multiple steps including the formation of the thiazole ring and subsequent functionalization with piperidine derivatives.
  • Structure Activity Relationship (SAR): SAR studies indicate that modifications in the phenyl or piperidine groups can significantly influence biological activity. For instance, the introduction of electron-donating groups enhances anticancer efficacy .
  • Molecular Docking Studies: Computational studies have suggested that this compound can effectively bind to target proteins involved in cancer progression, providing insights into its potential therapeutic applications .

Q & A

Q. How to address variability in biological activity data across studies?

  • Answer : Standardize assay protocols (e.g., cell line passage number, serum concentration) and validate compound solubility (DMSO stock solutions). Use positive controls (e.g., doxorubicin for cytotoxicity) and statistical tools (e.g., ANOVA with post-hoc tests) to ensure reproducibility .

Q. What statistical methods are appropriate for analyzing SAR datasets?

  • Answer : Multivariate analysis (e.g., PCA or PLS regression) correlates structural features (e.g., logP, H-bond donors) with activity. Machine learning models (random forest, SVM) predict activity cliffs for prioritization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.